GS-5829 -

GS-5829

Catalog Number: EVT-255916
CAS Number:
Molecular Formula: C17H12F3N5O3
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
GS-5829 is a potent and selective BET inhibitor. The bromodomain and extraterminal (BET) protein Brd4 recruits transcriptional regulatory complexes to acetylated chromatin. While Brd4 is considered to be a general transcriptional regulator, pharmacological inhibition of BET proteins shows therapeutic activity in a variety of different pathologies, particularly in models of cancer and inflammation.
Overview

GS-5829 is an investigational oral small-molecule inhibitor targeting bromodomain and extraterminal domain proteins, specifically designed for the treatment of solid tumors and hematologic malignancies. It functions primarily as a bromodomain and extraterminal inhibitor, disrupting the transcriptional activity of oncogenes by binding to the bromodomains of BET proteins. This mechanism impedes the recruitment of transcription elongation factors, thereby inhibiting the expression of genes associated with cancer progression, such as MYC and androgen receptor target genes .

Source

GS-5829 was developed by Gilead Sciences, Inc., and has been evaluated in various clinical trials, including Phase I and Phase Ib studies, focusing on its safety, tolerability, pharmacokinetics, and preliminary efficacy in patients with metastatic castration-resistant prostate cancer and other malignancies .

Classification

GS-5829 is classified as a bromodomain and extraterminal domain protein inhibitor. It falls under the category of targeted therapies aimed at modulating gene expression involved in cancer progression. Its mechanism involves blocking protein-protein interactions critical for transcriptional regulation in cancer cells .

Synthesis Analysis

Methods

The synthesis of GS-5829 involves a multi-step organic synthesis process typical for small-molecule drug development. The synthetic route generally includes:

  1. Formation of key intermediates: Utilizing various organic reactions to construct the core structure.
  2. Functionalization: Introducing specific functional groups that enhance biological activity.
  3. Purification: Employing chromatography techniques to isolate the desired compound from by-products.

Technical Details

The molecular formula of GS-5829 is C26H23N5O2C_{26}H_{23}N_{5}O_{2}, with a CAS Registry Number of 1637771-14-2. The compound's synthesis has been optimized for yield and purity to ensure effective pharmacological activity .

Molecular Structure Analysis

Structure

GS-5829 features a complex molecular structure characterized by multiple rings and functional groups that facilitate its interaction with BET proteins. The compound's design allows it to mimic acetylated lysine residues, which are crucial for binding to bromodomains.

Data

The structural analysis indicates that GS-5829 contains:

  • Multiple aromatic rings contributing to its hydrophobic interactions.
  • Nitrogen-containing heterocycles enhancing its binding affinity.
  • Functional groups that allow for solubility and bioavailability.
Chemical Reactions Analysis

Reactions

GS-5829 undergoes specific chemical reactions relevant to its function as a BET inhibitor:

  1. Binding Reaction: GS-5829 binds to the bromodomains of BET proteins, preventing their interaction with acetylated lysines on histones.
  2. Inhibition Reaction: This binding inhibits the recruitment of transcriptional coactivators necessary for oncogene expression.

Technical Details

In vitro studies have demonstrated that GS-5829 effectively reduces the proliferation of cancer cells by inducing apoptosis and inhibiting key oncogenic pathways such as those mediated by MYC and androgen receptors .

Mechanism of Action

Process

The mechanism through which GS-5829 exerts its effects involves:

  1. Inhibition of BET Proteins: By binding to bromodomains, GS-5829 prevents the recruitment of positive transcription elongation factor b to target genes.
  2. Downregulation of Oncogenes: This inhibition leads to reduced expression of oncogenes like MYC and others involved in tumor growth.

Data

Clinical studies have shown that GS-5829 can significantly impact the growth of tumors in models resistant to conventional therapies, suggesting its potential as a combination therapy with existing treatments like enzalutamide in prostate cancer .

Physical and Chemical Properties Analysis

Physical Properties

GS-5829 is characterized by:

  • A melting point that facilitates its formulation into oral dosage forms.
  • Solubility profiles indicating favorable absorption characteristics when administered orally.

Chemical Properties

Key chemical properties include:

  • Stability under physiological conditions.
  • High oral bioavailability demonstrated in preclinical models, suggesting effective systemic circulation post-administration .
Applications

Scientific Uses

GS-5829 has potential applications in:

  • Oncology: As a treatment option for various cancers, particularly those resistant to standard therapies.
  • Combination Therapies: Its efficacy in combination with other agents like enzalutamide for enhanced therapeutic outcomes in metastatic castration-resistant prostate cancer .

Research continues into its effectiveness against other malignancies, including chronic lymphocytic leukemia and solid tumors characterized by high MYC expression, indicating a broad therapeutic potential within oncology .

Molecular Mechanisms of BET Inhibition by GS-5829

Structural Basis of Bromodomain Interaction

GS-5829 is an orally bioavailable small-molecule inhibitor targeting the Bromodomain and Extra-Terminal (BET) protein family (BRD2, BRD3, BRD4, and BRDT). Its mechanism hinges on competitive binding to the conserved acetyl-lysine recognition pockets within bromodomains. Bromodomains are ∼110-amino-acid modular domains that recognize ε-N-acetylated lysine residues on histone tails, acting as epigenetic "readers" [5]. Each BET protein contains two tandem bromodomains (BD1 and BD2), which exhibit distinct structural features and ligand-binding affinities. GS-5829 selectively occupies these hydrophobic binding pockets, displacing BET proteins from acetylated chromatin [7] [9].

Structural analyses reveal that GS-5829 mimics the natural acetyl-lysine moiety but achieves higher affinity through optimized interactions with conserved asparagine residues (e.g., N140 in BRD4-BD1) and hydrophobic regions within the binding cavity [4] [7]. This disruption prevents BET proteins from tethering transcriptional complexes to chromatin, thereby halting oncogene expression.

Table 1: Structural Features of BET Bromodomains Targeted by GS-5829

BromodomainKey Residues for GS-5829 BindingAffinity (Kd)Biological Role
BRD4-BD1Asn140, Tyr97, Pro82, Leu92Low nMPrimary docking site for acetylated histones
BRD4-BD2Asn433, Tyr390, Pro375, Leu381Moderate nMStabilizes protein-protein interactions
BRD2-BD1Asn156, Tyr113, Pro98, Leu108Low nMTranscriptional activation
BRDT-BD1Asn140, Tyr98, Pro83, Leu93Low nMTestis-specific functions

Disruption of Transcriptional Coactivator Recruitment

BET proteins serve as scaffolds for recruiting transcription elongation machinery to gene promoters and super-enhancers (SEs). BRD4, a central target of GS-5829, recruits the positive transcription elongation factor b (P-TEFb) to phosphorylate RNA polymerase II (RNAPII), enabling productive transcriptional elongation [1] [6]. By displacing BRD4 from chromatin, GS-5829 prevents P-TEFb loading, leading to:

  • Premature termination of RNAPII complexes.
  • Collapse of transcriptional "hubs" at SEs, which drive expression of oncogenes like MYC and BCL2 [1].

In chronic lymphocytic leukemia (CLL) cells, GS-5829 dismantles SE-mediated transcription nodes, reducing occupancy of BRD4 and RNAPII at promoters of survival genes such as BCL-XL and MCL1. This results in the downregulation of anti-apoptotic proteins and imbalanced pro/anti-apoptotic signaling [1] [7].

Table 2: Transcriptional Targets Disrupted by GS-5829

Oncogenic PathwayKey Downregulated GenesFunctional Consequence
B-cell receptorBLK, AKT, ERK1/2Loss of proliferation signals
Apoptosis regulationBCL-XL, MCL1Imbalance in pro-apoptotic BIM
NF-κB signalingIκBα modulationInhibition of nuclear translocation
AR signalingKLK3 (PSA), TMPRSS2Suppression of androgen response

Epigenetic Modulation of MYC and AR Signaling Pathways

GS-5829 exerts profound effects on two major cancer-driving pathways: MYC and androgen receptor (AR) signaling.

MYC Suppression:In CLL, MYC is frequently regulated by SEs. GS-5829 reduces MYC protein levels by >70% within 6 hours of treatment by evicting BRD4 from the MYC enhancer region. This rapid MYC loss destabilizes downstream networks controlling metabolism, proliferation, and apoptosis [1] [7] [8]. MYC downregulation further sensitizes tumor cells to B-cell receptor (BCR) inhibitors (e.g., ibrutinib) by reversing MYC-driven resistance mechanisms [1].

AR Pathway Inhibition:In prostate cancer, BET proteins coactivate full-length AR and AR splice variants (e.g., AR-V7). GS-5829 blocks BRD4 binding to AR-targeted SEs (e.g., at BMPR1B and TMPRSS2 loci), suppressing transcription of AR-dependent genes. Crucially, it also inhibits AR-V7, a ligand-independent variant implicated in enzalutamide resistance [4] [6] [9]. In uterine serous carcinoma (USC), GS-5829 degrades phosphorylated c-MYC and induces caspase-mediated apoptosis, confirming MYC’s role as a master vulnerability [2].

Competitive Inhibition of Acetyl-Lysine Binding Pockets

The acetyl-lysine binding pocket of bromodomains features a conserved asparagine residue that hydrogen-bonds to the acetyl group. GS-5829 competes with acetylated histones by inserting its benzimidazole core into this pocket, forming:

  • A critical hydrogen bond with Asn140 (BRD4-BD1).
  • Van der Waals contacts with hydrophobic residues (Leu92, Pro82) [5] [7].

This competitive binding is reversible and concentration-dependent. At nanomolar concentrations (IC₅₀ ~100–400 nM), GS-5829 saturates >90% of BRD4 bromodomains in CLL cells, as confirmed by cellular thermal shift assays [1] [7]. The drug’s selectivity for BD1 over BD2 domains in BET proteins minimizes off-target effects on non-BET bromodomains (e.g., CREBBP), preserving specificity in epigenetic modulation.

Properties

Product Name

GS-5829

Molecular Formula

C17H12F3N5O3

SMILES

Unknown

Synonyms

GS-5829; GS 5829; GS5829.;Unknown

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.